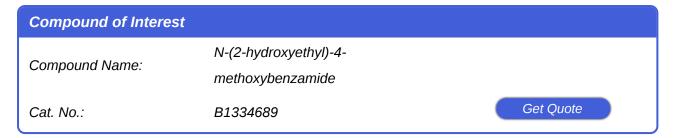


An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound within the benzamide class of molecules. Benzamides are characterized by a benzene ring linked to an amide group. The specific structure of **N-(2-hydroxyethyl)-4-methoxybenzamide** includes a methoxy group at the para-position (position 4) of the benzene ring and a 2-hydroxyethyl substituent on the amide nitrogen. This compound, registered in the PubChem database with CID 4197725, is of interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities observed in structurally related benzamide derivatives. This technical guide provides a comprehensive overview of the available information on **N-(2-hydroxyethyl)-4-methoxybenzamide**, including its chemical properties, potential synthesis, and the biological context of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-(2-hydroxyethyl)-4-methoxybenzamide** is presented below. These properties are primarily computed from its chemical structure and sourced from the PubChem database.



Property	Value	Source
PubChem CID	4197725	PubChem[1]
Molecular Formula	C10H13NO3	PubChem[1]
Molecular Weight	195.22 g/mol	PubChem[1]
IUPAC Name	N-(2-hydroxyethyl)-4- methoxybenzamide	PubChem[1]
SMILES	COC1=CC=C(C=C1)C(=O)NC	PubChem[1]
InChI	InChI=1S/C10H13NO3/c1-14- 9-4-2-8(3-5-9)10(13)11-6-7- 12/h2-5,12H,6-7H2,1H3, (H,11,13)	PubChem[1]
InChIKey	DGDMHHBTEPQLHQ- UHFFFAOYSA-N	PubChem[1]
Predicted XLogP3	0.1	PubChem[1]
Predicted Hydrogen Bond Donor Count	2	PubChem
Predicted Hydrogen Bond Acceptor Count	3	PubChem
Predicted Rotatable Bond Count	4	PubChem

Synthesis and Characterization

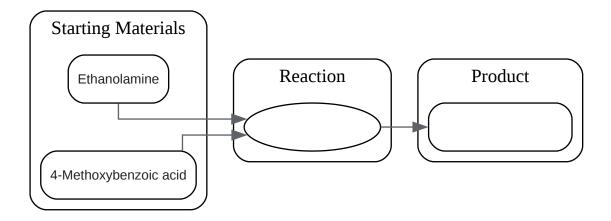
While a specific, detailed experimental protocol for the synthesis of **N-(2-hydroxyethyl)-4-methoxybenzamide** is not readily available in the surveyed literature, a general and plausible synthetic route can be inferred from the synthesis of analogous compounds.

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride or the amidation of a benzoic acid ester. A closely related compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, was synthesized from 4-



(trifluoromethoxy)benzoic acid and 2-aminoethanol.[2] This suggests a similar approach for the target molecule.

Postulated Synthesis Workflow



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Caption: Postulated synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of similar compounds[2]:

- Reaction Setup: To a solution of 4-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents).
- Amine Addition: To this mixture, add ethanolamine (1.1-1.2 equivalents) dropwise at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Work-up: Upon completion, the reaction mixture would be diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.



Purification: The organic layer would be dried over anhydrous sodium sulfate, filtered, and
the solvent removed under reduced pressure. The resulting crude product would be purified
by column chromatography on silica gel or by recrystallization to yield the pure N-(2hydroxyethyl)-4-methoxybenzamide.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be
 used to confirm the presence of the aromatic, methoxy, and hydroxyethyl protons and
 carbons, and their respective chemical environments.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations, as well as the O-H stretch of the hydroxyl group.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for **N-(2-hydroxyethyl)-4-methoxybenzamide**, research on structurally similar 4-methoxybenzamide derivatives suggests several potential areas of pharmacological interest.

Antimicrobial Activity

A study on fatty acid amides derived from 4-methoxybenzylamine demonstrated antimicrobial activity. These compounds were synthesized and characterized, and their interaction with DNA was investigated through spectroscopy and molecular docking.[3] This suggests that **N-(2-hydroxyethyl)-4-methoxybenzamide** could be explored for similar properties.

Antiviral Activity

Research on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide has shown potent anti-Hepatitis B Virus (HBV) activity, both in vitro and in vivo.[4][5] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G).[4][5] This



finding opens the possibility that other 4-methoxybenzamide derivatives, including **N-(2-hydroxyethyl)-4-methoxybenzamide**, might exhibit antiviral effects through similar or different mechanisms.



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Caption: Potential antiviral mechanism of 4-methoxybenzamide derivatives.

Antiglycation Activity

A series of 4-methoxybenzoylhydrazones were synthesized and evaluated for their antiglycation activity.[6] Several of these compounds showed better activity than the rutin standard, indicating their potential as inhibitors of protein glycation, a process implicated in diabetic complications.[6] This suggests another avenue for the biological evaluation of N-(2-hydroxyethyl)-4-methoxybenzamide.

Experimental Protocols for Biological Evaluation

Based on the activities of related compounds, the following experimental protocols could be employed to assess the biological profile of **N-(2-hydroxyethyl)-4-methoxybenzamide**.

Antimicrobial Susceptibility Testing

- Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Procedure:
 - Prepare a stock solution of N-(2-hydroxyethyl)-4-methoxybenzamide in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.



- Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
- Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antiviral Assay (e.g., against HBV)

- Cell Line: HepG2.2.15 cells, which stably express HBV.
- Procedure:
 - Seed HepG2.2.15 cells in 96-well plates and allow them to adhere.
 - Treat the cells with various concentrations of N-(2-hydroxyethyl)-4-methoxybenzamide for a specified period (e.g., 6 days).
 - Harvest the cell culture supernatant to quantify secreted HBV DNA using quantitative realtime PCR (qPCR).
 - Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.
 - Assess cytotoxicity in parallel using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Conclusion

N-(2-hydroxyethyl)-4-methoxybenzamide is a compound with a chemical structure that places it within a class of molecules with demonstrated and varied biological activities. While direct experimental data on this specific compound is scarce in the public domain, the information available for its structural analogs provides a strong rationale for its synthesis and further investigation. The potential for antimicrobial, antiviral, and antiglycation properties makes it a target of interest for drug discovery and development programs. The experimental protocols outlined in this guide provide a starting point for researchers to explore the



pharmacological profile of this and other related benzamide derivatives. Further studies are warranted to elucidate its precise biological functions and potential therapeutic applications.

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